[4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate
Description
This compound (CAS 161841-15-2) is a symmetric diester featuring two acryloyloxyhexoxy chains attached to a central biphenyl benzoate scaffold . Its molecular formula is C₃₄H₄₂O₁₀, with a molecular weight of 634.70 g/mol. The structure includes two reactive acrylate groups, enabling its use as a crosslinking agent in photopolymerizable systems. The hexyloxy spacers enhance flexibility, while the aromatic cores contribute to thermal stability and mesogenic properties, making it suitable for applications in liquid crystal displays (LCDs) and advanced polymer networks .
Properties
IUPAC Name |
[4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42O10/c1-3-35(39)45-27-11-7-5-9-25-43-31-17-13-29(14-18-31)37(41)47-33-19-15-30(16-20-33)38(42)48-34-23-21-32(22-24-34)44-26-10-6-8-12-28-46-36(40)4-2/h3-4,13-24H,1-2,5-12,25-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEFRGBZKFMXMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(6-Acryloyloxyhexoxy)Benzoic Acid
This intermediate is critical for introducing the acrylate-functionalized side chains. A representative protocol involves:
-
Etherification : Reaction of 4-hydroxybenzoic acid with 6-bromohexanol in the presence of potassium carbonate (K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in dimethylformamide (DMF) at 80°C for 12 hours.
-
Acryloylation : The hydroxyl group of the hexoxy side chain is esterified with acryloyl chloride using triethylamine (TEA) as a base in dichloromethane (DCM) at 0–5°C.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | K₂CO₃, 6-bromohexanol | DMF | 80°C | 78% |
| 2 | Acryloyl chloride, TEA | DCM | 0–5°C | 85% |
Formation of Biphenyl Core Structure
The central biphenyl backbone is constructed via a two-step process:
-
Esterification : 4-(6-Acryloyloxyhexoxy)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 4,4'-dihydroxybenzophenone in the presence of pyridine.
-
Coupling : The resulting monoester undergoes a second esterification with another equivalent of 4-(6-acryloyloxyhexoxy)benzoic acid under Steglich conditions (DCC/DMAP).
Critical Parameters :
-
Excess SOCl₂ ensures complete conversion to the acid chloride.
Polymerization Techniques
UV-Induced Crosslinking
The compound is polymerized into liquid crystal polymer networks (LCNs) using photopolymerization:
-
Formulation : The monomer is mixed with 1–2 wt% photoinitiator (e.g., Irgacure 651 or CPI) in dichloromethane.
-
Curing : UV exposure (254 nm or 365 nm) initiates radical polymerization. A two-step protocol (cationic followed by free-radical curing) enhances alignment stability.
Optimized Conditions :
| Parameter | Value |
|---|---|
| UV wavelength | 254 nm (Step 1), 365 nm (Step 2) |
| Exposure time | 10 min (Step 1), 15 min (Step 2) |
| Temperature | 40°C (Step 2) |
Challenges and Optimization Strategies
Side Reactions and Mitigation
Purification Methods
-
Chromatography : Silica gel chromatography (hexane/ethyl acetate gradient) removes unreacted intermediates.
-
Recrystallization : Ethanol/water mixtures (1:4 v/v) yield high-purity crystals (>98% by HPLC).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Steglich Esterification | Mild conditions, avoids racemization | Requires costly DCC/DMAP | 65–72% |
| Acid Chloride Route | High reactivity, scalable | SOCl₂ handling hazards | 80–85% |
| Mitsunobu Reaction | Excellent stereocontrol | Limited to small-scale synthesis | 55–60% |
Recent Advances
Chemical Reactions Analysis
Types of Reactions
[4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ester groups, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
[4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The compound is compared to three key analogs (Table 1):
Table 1: Structural and Physical Property Comparison
*Estimated based on structural similarity.
Key Observations:
Symmetry vs. Asymmetry : The target compound’s symmetric design (two acrylate groups) enhances crosslinking efficiency in polymers compared to asymmetric analogs like 83847-14-7, which has only one acrylate group .
Substituent Effects: The 4-cyanophenyl group in 83847-14-7 increases polarity (LogP = 4.5) compared to the methoxy-substituted analogs (LogP = 4.58), influencing solubility in organic solvents . 4-Methoxyphenyl analogs (130953-14-9, 82200-53-1) exhibit higher thermal stability due to electron-donating methoxy groups, making them suitable for thermotropic liquid crystals .
Molecular Weight : The target compound’s higher molecular weight (634.70 g/mol) vs. analogs (~390–400 g/mol) correlates with enhanced mechanical strength in polymer networks .
Reactivity and Polymerization Behavior
- Target Compound : The dual acrylate groups enable rapid UV-induced polymerization, forming dense networks with high glass transition temperatures (Tg > 100°C) .
- 4-Cyanophenyl Analog: Monofunctional acrylate limits crosslinking but improves compatibility with polar monomers (e.g., acrylic acid) in coatings .
- 4-Methoxyphenyl Analogs : Reduced reactivity due to electron-donating methoxy groups necessitates higher initiator concentrations for polymerization .
Biological Activity
The compound [4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate, commonly referred to as HCM-026, is a synthetic organic compound with potential applications in pharmaceuticals and materials science. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
HCM-026 belongs to a class of compounds characterized by their complex aromatic structures and functional groups, which contribute to their biological activity. The presence of multiple ether and ester linkages suggests potential interactions with various biological targets.
Pharmacological Effects
Research indicates that HCM-026 exhibits several pharmacological activities, including:
- Anticancer Activity : Preliminary studies have shown that HCM-026 can inhibit the proliferation of cancer cells in vitro. It appears to induce apoptosis in certain cancer cell lines, suggesting a potential role as an anticancer agent.
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation markers in cellular models. This effect may be mediated through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : HCM-026 has been tested against various bacterial strains, showing inhibitory effects that suggest it could serve as a lead compound for developing new antimicrobial agents.
The mechanisms underlying the biological activities of HCM-026 are still being elucidated. However, several hypotheses include:
- Inhibition of Cell Signaling Pathways : HCM-026 may interfere with key signaling pathways involved in cell growth and survival, particularly those related to cancer progression.
- Modulation of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes or microbial metabolism.
- Interaction with Cellular Membranes : Its hydrophobic properties allow it to integrate into lipid membranes, potentially disrupting cellular integrity in pathogens.
Case Studies and Research Findings
| Study | Objective | Key Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | HCM-026 reduced cell viability by 50% in breast cancer cell lines after 48 hours. |
| Study 2 | Assess anti-inflammatory properties | Significant reduction in TNF-alpha levels was observed in macrophage cultures treated with HCM-026. |
| Study 3 | Test antimicrobial efficacy | Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
